Significantly Reduced Lipophilicity Versus 1,2,4-Oxadiazole Isomer: A Key Differentiator for Drug-Like Properties
1,3,4-Oxadiazole-2-carbonitrile, by virtue of its 1,3,4-oxadiazole core, exhibits an order of magnitude lower lipophilicity compared to its regioisomeric partner, the 1,2,4-oxadiazole [1]. A systematic comparison of matched pairs across the AstraZeneca compound collection revealed that 1,3,4-oxadiazole derivatives are consistently more polar by approximately 1 log D unit than their 1,2,4-counterparts [2]. This difference is attributed to the intrinsically different charge distributions and dipole moments of the two regioisomers [1].
| Evidence Dimension | Lipophilicity (log D) |
|---|---|
| Target Compound Data | ~1 log D unit lower than 1,2,4-isomer |
| Comparator Or Baseline | 1,2,4-Oxadiazole derivatives: ~1 log D unit higher |
| Quantified Difference | Approximately 1 log D unit (order of magnitude difference) |
| Conditions | Matched pair analysis of AstraZeneca compound collection |
Why This Matters
Lower lipophilicity directly correlates with improved aqueous solubility, reduced metabolic clearance, and decreased off-target toxicity, making the 1,3,4-isomer a more favorable scaffold for developing orally bioavailable drug candidates.
- [1] Boström, J. et al. Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 2012, 55(5), 1817-1830. DOI: 10.1021/jm2013248. View Source
- [2] Müller, K. The Power of MMPA and a Teaching Lesson in Medicinal Chemistry. Journal of Medicinal Chemistry, 2012, 55(5), 1815-1816. DOI: 10.1021/jm300163y. View Source
